molecular formula C14H21NO B1467102 {1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1247830-66-5

{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol

Cat. No.: B1467102
CAS No.: 1247830-66-5
M. Wt: 219.32 g/mol
InChI Key: ZPUKRTMWLGPBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol is an organic compound that features a pyrrolidine ring substituted with a 4-ethylphenylmethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol typically involves the reaction of 4-ethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and improved yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid.

    Reduction: 1-[(4-Ethylphenyl)methyl]pyrrolidine.

    Substitution: 1-[(4-Ethyl-2-nitrophenyl)methyl]pyrrolidin-3-yl}methanol (nitration product).

Scientific Research Applications

{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers.

Mechanism of Action

The mechanism of action of {1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(4-Methylphenyl)methyl]pyrrolidin-3-yl}methanol
  • **1-[(4-Phenylmethyl]pyrrolidin-3-yl}methanol
  • **1-[(4-Isopropylphenyl)methyl]pyrrolidin-3-yl}methanol

Uniqueness

{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol is unique due to the presence of the 4-ethylphenyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-[(4-ethylphenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-12-3-5-13(6-4-12)9-15-8-7-14(10-15)11-16/h3-6,14,16H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUKRTMWLGPBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 2
Reactant of Route 2
{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 3
Reactant of Route 3
{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 4
Reactant of Route 4
{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol
Reactant of Route 6
{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.